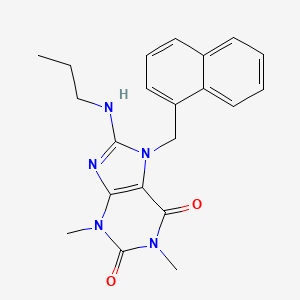![molecular formula C15H14ClN3OS B12041229 (2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12041229.png)
(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide” is a chemical compound with the following structural formula:
C23H20ClN3O4
It belongs to the class of hydrazine derivatives and contains both a hydrazone functional group and a thioamide moiety. The compound’s systematic name reflects its structure: it consists of a hydrazinecarbothioamide core attached to a benzylidene group with a chlorobenzyl ether substituent.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves the condensation of appropriate precursors. One common method is the reaction between a hydrazinecarbothioamide derivative and a chlorobenzaldehyde derivative. The reaction proceeds via the formation of a hydrazone linkage.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like ethanol or acetonitrile are commonly used. Acidic or basic catalysts may facilitate the condensation process.
Industrial Production: While industrial-scale production details are scarce due to the compound’s rarity, it is likely synthesized in specialized laboratories or research settings.
Analyse Chemischer Reaktionen
Reactivity: “(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide” can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl group could yield the corresponding hydrazine.
Substitution: The chlorobenzyl ether group is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH).
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield an oxoacid derivative, while reduction could lead to the hydrazine counterpart.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound’s unique structure makes it interesting for coordination chemistry studies.
- It could serve as a ligand in metal complexes.
- Limited research exists, but its hydrazone functionality suggests potential bioactivity.
- Further investigation is needed to explore its pharmacological properties.
- Industrial applications remain speculative due to its rarity.
Wirkmechanismus
The exact mechanism by which “(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide” exerts its effects is not well-documented. It likely interacts with specific molecular targets or pathways, but further research is essential.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C15H14ClN3OS |
|---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C15H14ClN3OS/c16-13-5-1-12(2-6-13)10-20-14-7-3-11(4-8-14)9-18-19-15(17)21/h1-9H,10H2,(H3,17,19,21)/b18-9+ |
InChI-Schlüssel |
XSAOARPCWOEQSC-GIJQJNRQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=S)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=S)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)
![(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide](/img/structure/B12041161.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041171.png)




![3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B12041204.png)

![(1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B12041209.png)

